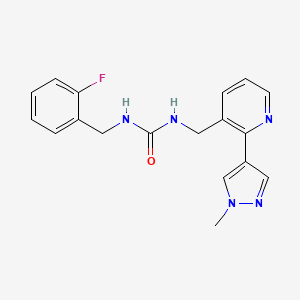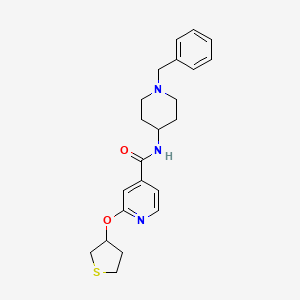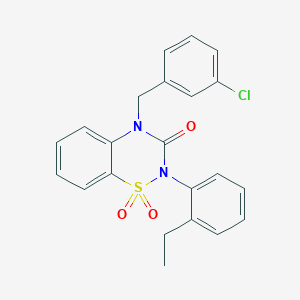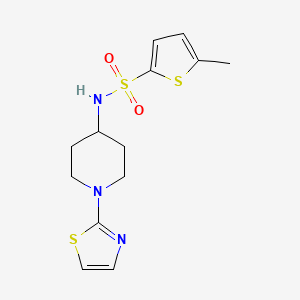
3-(2-溴-4-氰基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-cyanophenyl)propanoic acid is a compound that is structurally related to various other compounds studied for their chemical and pharmacological properties. While the specific compound is not directly discussed in the provided papers, insights can be drawn from the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of intermediates, separation of enantiomers, and various chemical reactions to achieve the desired product. For instance, the resolution of a nonsteroidal antiandrogen involved chromatographic separation and hydrolysis followed by oxidation . Another synthesis approach for a related compound utilized condensation reactions followed by purification techniques such as column chromatography . These methods highlight the complexity and precision required in synthesizing compounds with specific configurations and properties.
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the behavior and reactivity of compounds. For example, X-ray analysis was used to determine the conformational differences in polymorphs of a related compound, which significantly affected its vibrational spectrum . Such structural analyses are essential for predicting the physical and chemical properties of compounds like 3-(2-Bromo-4-cyanophenyl)propanoic acid.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the reductive intramolecular cyclization of certain bromo esters was catalyzed by a nickel complex, leading to the formation of cyclic products . Additionally, the reactivity of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide was investigated, revealing the formation of different products depending on the molar ratios and conditions . These studies provide insights into the types of reactions that 3-(2-Bromo-4-cyanophenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structures and the outcomes of various reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and thermal analysis are employed to characterize compounds . The electronic properties can also be analyzed using ultraviolet-visible absorption spectroscopy, and electrochemical properties can be studied through cyclic voltammetry . These analyses are essential for a comprehensive understanding of a compound's behavior in different environments.
科学研究应用
1. 结构分析和 X 射线晶体学
使用 X 射线晶体学对 3-(2-溴-4-氰基苯基)丙酸及其衍生物进行了结构性质研究。例如,3-[1-(4-磺酰胺苯基)-5-对甲苯基-1H-吡唑-3-基]丙酸的合成及其与二氯甲烷-二乙醚-水的配合物展示了 X 射线分析在明确结构确定中的重要性,尤其是在存在区域异构体化合物时 (Kumarasinghe、Hruby 和 Nichol,2009)。
2. 合成化学和有机合成
该化合物用于合成化学以制备各种有机化合物。例如,它已被用于合成 ω-(4-溴苯基)烷酸及其硼化,这是一个在有机金属化合物开发中很重要的过程 (Zaidlewicz 和 Wolan,2002)。
3. 电化学研究
已经探索了含有 3-(2-溴-4-氰基苯基)丙酸部分的化合物的电还原自由基环化。此类研究对于了解这些化合物的电化学性质和在包括材料科学在内的各个领域的潜在应用至关重要 (Esteves 等人,2005)。
4. 材料科学应用
在材料科学中,对 3-(2-溴-4-氰基苯基)丙酸的衍生物进行了介晶性质的研究,这在液晶材料的研究和开发中至关重要。这项研究有助于理解不同取代基对这些化合物液晶行为的影响 (Tinh、Zann 和 Dubois,1979)。
5. 药理合成
虽然根据要求排除了与药物使用和剂量相关的详细信息,但值得注意的是,该化合物及其衍生物在药理化合物合成中具有应用。例如,它们在抗雄激素化合物和 S1P1 激动剂合成中的用途是一个重要的研究领域 (Tucker 和 Chesterson,1988);(Zhao Tian-tia,2014)。
安全和危害
属性
IUPAC Name |
3-(2-bromo-4-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUFCUJCRMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-cyanophenyl)propanoic acid | |
CAS RN |
1783615-81-5 |
Source


|
| Record name | 3-(2-bromo-4-cyanophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

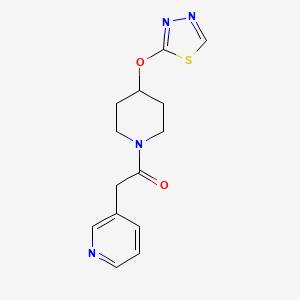
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)
![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)



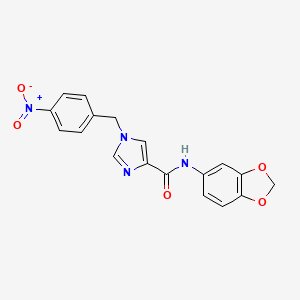
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
